

Alexa Fluor 488 azide ditriethylamine CAS number and molecular weight

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Compound of Interest

Compound Name: *Alexa fluor 488 azide
ditriethylamine*

Cat. No.: *B15554476*

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Technical Guide: Alexa Fluor™ 488 Azide Ditriethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alexa Fluor™ 488 Azide Ditriethylamine, a key reagent in bioconjugation and cellular analysis. This document outlines its chemical properties, detailed experimental protocols for its application in copper-catalyzed click chemistry, and visual representations of the underlying workflows.

Core Properties and Specifications

Alexa Fluor™ 488 Azide Ditriethylamine is a bright, green-fluorescent dye featuring an azide moiety. This functional group allows for its covalent attachment to alkyne-modified biomolecules through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "Click Chemistry". Its high fluorescence quantum yield, photostability, and pH insensitivity make it an ideal choice for a wide range of applications in fluorescence microscopy, flow cytometry, and high-content screening.

Quantitative Data Summary

Property	Value	Reference(s)
CAS Number	1006592-64-8	[1] [2]
Molecular Weight	861.04 g/mol	N/A
Synonyms	Alexa Fluor™ 488 5-Carboxamido-(6-Azidohexanyl), Bis(Triethylammonium Salt)	N/A
Appearance	Solid, Orange to reddish-brown	N/A
Solubility	DMSO, DMF	N/A
Excitation Maximum	~495 nm	[3]
Emission Maximum	~519 nm	[3]
Reactive Moiety	Azide	N/A
Chemical Reactivity	Alkyne (via CuAAC)	N/A

Experimental Protocols

The primary application of Alexa Fluor™ 488 Azide is the fluorescent labeling of alkyne-containing biomolecules. The following protocols provide detailed methodologies for labeling proteins and cells.

Protocol 1: General Protein Labeling via Click Chemistry

This protocol outlines the steps for labeling a purified protein that has been modified to contain an alkyne group.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- Alexa Fluor™ 488 Azide Ditriethylamine

- Anhydrous DMSO
- Copper(II) sulfate (CuSO_4)
- Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
- Reducing agent (e.g., Sodium Ascorbate or TCEP)
- Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Alexa Fluor™ 488 Azide in anhydrous DMSO (e.g., 10 mM).
 - Prepare a stock solution of CuSO_4 in deionized water (e.g., 20 mM).
 - Prepare a stock solution of the copper-stabilizing ligand in deionized water or DMSO (e.g., 100 mM).
 - Freshly prepare a stock solution of the reducing agent in deionized water (e.g., 300 mM).
- Labeling Reaction:
 - In a microcentrifuge tube, combine the alkyne-modified protein with the Alexa Fluor™ 488 Azide stock solution. The molar ratio of dye to protein should be optimized, but a starting point of 2:1 to 10:1 is recommended.
 - Add the copper-stabilizing ligand to the reaction mixture.
 - Add the CuSO_4 solution to the mixture.
 - Initiate the click reaction by adding the freshly prepared reducing agent.
 - Vortex the mixture briefly and incubate at room temperature for 30-60 minutes, protected from light.
- Purification:

- Remove the unreacted dye and other small molecules by passing the reaction mixture through a purification column.
- Collect the fractions containing the labeled protein.
- Storage:
 - Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a stabilizing protein like BSA may be beneficial.

Protocol 2: Labeling of Nascent Proteins in Cultured Cells (Click-iT® Assay)

This protocol is adapted from the Thermo Fisher Scientific Click-iT® Plus OPP Alexa Fluor® 488 Protein Synthesis Assay Kit and allows for the detection of newly synthesized proteins in cells.^[4]

Materials:

- Cultured cells
- O-propargyl-puromycin (OPP) - an alkyne analog of puromycin
- Complete cell culture medium
- PBS (Phosphate-Buffered Saline)
- Fixative solution (e.g., 3.7% formaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
- Click-iT® Reaction Cocktail (containing Alexa Fluor® 488 picolyl azide, copper protectant, and reaction buffer)
- Nuclear stain (e.g., DAPI)

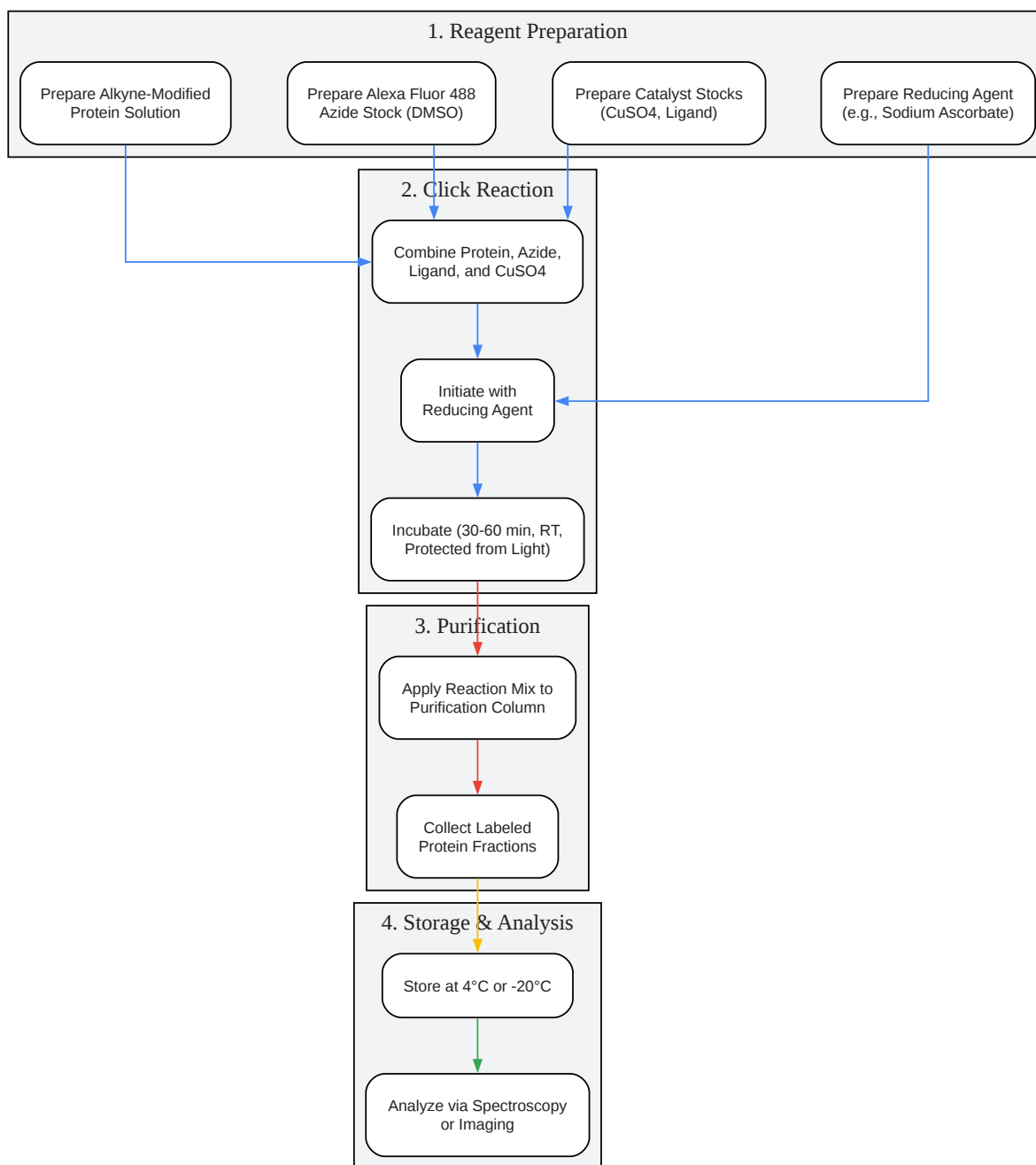
Procedure:

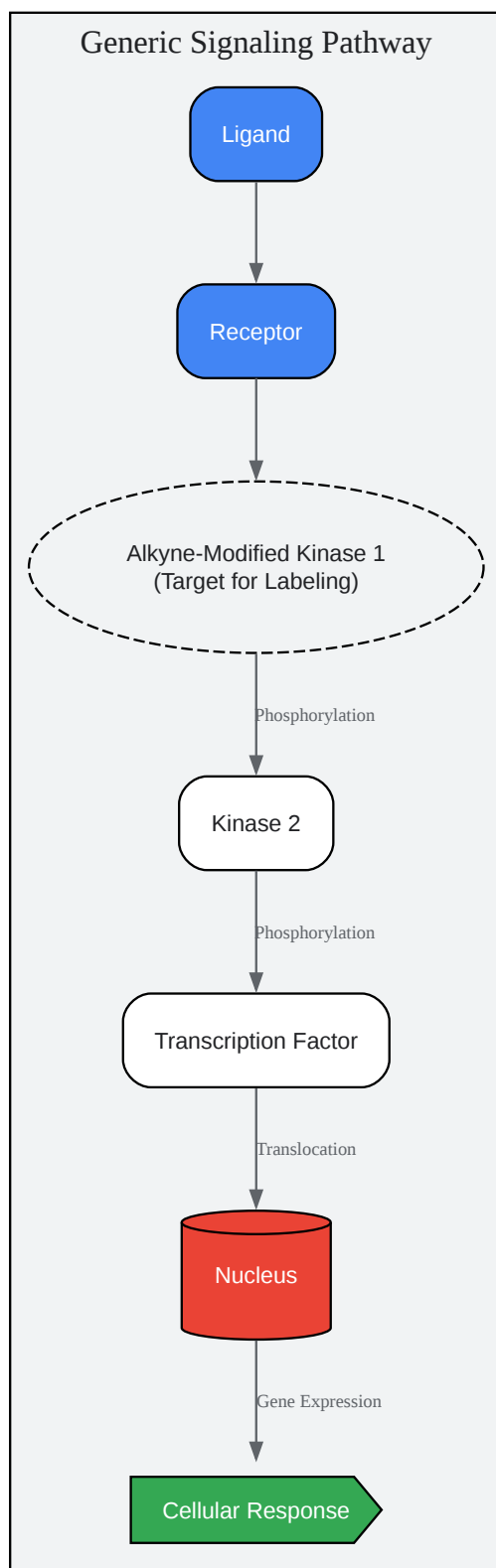
- Metabolic Labeling:
 - Incubate cultured cells with OPP in complete medium for a desired period to allow for its incorporation into nascent proteins. The optimal concentration of OPP should be determined experimentally.[\[4\]](#)
- Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Fix the cells with the fixative solution for 15 minutes at room temperature.[\[4\]](#)
 - Wash the cells twice with PBS.
 - Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.[\[4\]](#)
- Click Reaction:
 - Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
 - Wash the cells with PBS.
 - Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[\[4\]](#)
- Washing and Staining:
 - Wash the cells with the provided wash buffer.
 - If desired, counterstain the nuclei with a suitable nuclear stain.
- Imaging:
 - Image the cells using a fluorescence microscope with the appropriate filter sets for Alexa Fluor® 488 and the nuclear stain.

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling an alkyne-modified protein with Alexa Fluor™ 488 Azide using a copper-catalyzed click reaction.





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